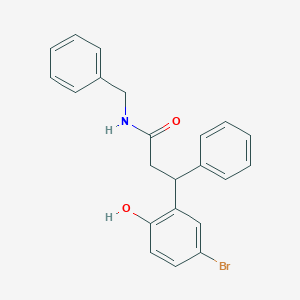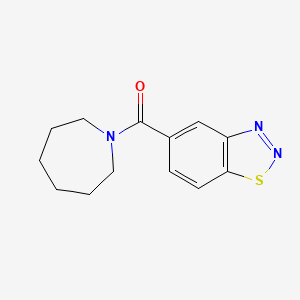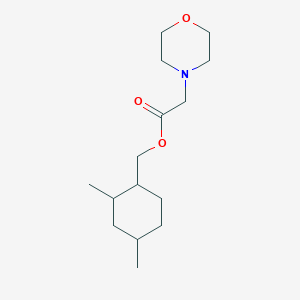
2-(3-nitrophenyl)-2-oxoethyl N-(4-methoxybenzoyl)glycylglycinate
Descripción general
Descripción
2-(3-nitrophenyl)-2-oxoethyl N-(4-methoxybenzoyl)glycylglycinate is a useful research compound. Its molecular formula is C20H19N3O8 and its molecular weight is 429.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.11721457 g/mol and the complexity rating of the compound is 670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Material Science Applications
Synthesis and Characterisation of Mesogenic Materials
A study focused on synthesizing new mesogenic homologous series bearing 1,3,4-oxadiazole ring with a nitro terminal group. These compounds, including variations like 4-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl 4-((4-methoxybenzylidene)amino)benzoate, were investigated for their liquid crystalline properties. The presence of the nitro group and alkoxy terminal chain significantly influenced the mesomorphic properties, highlighting the role of these groups in developing materials with specific liquid crystalline behaviors (Abboud, Lafta, & Tomi, 2017).
Catalytic Activity in Organic Synthesis
Research on oxo-rhenium complexes containing heterocyclic ligands demonstrated their catalytic efficacy in reducing 4-nitrobenzaldehyde to 4-nitrobenzyl alcohol using phenylsilane. The study underscores the potential of these catalysts in facilitating reductions of a wide range of aldehydes to their corresponding alcohols, offering insights into the development of new catalytic systems for organic synthesis (Bernando et al., 2015).
Chemical Properties and Reactions
Electrochemical and Surface Studies
Investigations into the electrochemical behavior and surface interactions of novel imidazole derivatives, including compounds similar to the specified chemical, showcased their utility as corrosion inhibitors for steel in corrosive environments. This research highlights the importance of molecular design in creating effective corrosion inhibitors and understanding the underlying mechanisms of metal protection (Singh et al., 2017).
Fluorescent and Thermoresponsive Polymers
A study on copolymers incorporating vinylbenzyl-carbazole and oligo(ethylene glycol) methacrylate revealed the synthesis of materials with tunable lower critical solution temperatures and fluorescent properties. These findings are crucial for the development of smart materials with potential applications in sensors, drug delivery, and responsive coatings (Lessard, Ling, & Maríc, 2012).
Biomedical Research
Detection of Glutathione and Cysteine/Homocysteine
The development of a dual emission fluorescent probe capable of simultaneously detecting glutathione and cysteine/homocysteine with distinct fluorescence emissions in neutral media. This work is pivotal for biomedical research, enabling the study of complex biochemical pathways involved in various diseases (Yang et al., 2014).
Propiedades
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-[[2-[(4-methoxybenzoyl)amino]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O8/c1-30-16-7-5-13(6-8-16)20(27)22-10-18(25)21-11-19(26)31-12-17(24)14-3-2-4-15(9-14)23(28)29/h2-9H,10-12H2,1H3,(H,21,25)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTDUDUXLLNIRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-ethyl-N-{2-[(5-nitro-8-quinolinyl)amino]ethyl}benzenesulfonamide](/img/structure/B4007156.png)
![4-chloro-3-hydroxy-7-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B4007174.png)

![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4007187.png)
![5-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4007199.png)


![N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}valine](/img/structure/B4007214.png)
![5-chloro-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4007245.png)


![3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4007254.png)

![N-(3,4-dimethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4007257.png)
